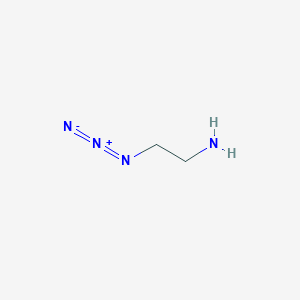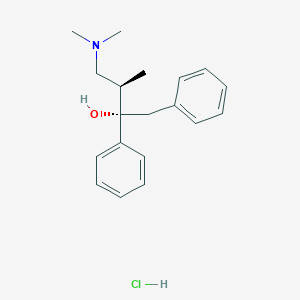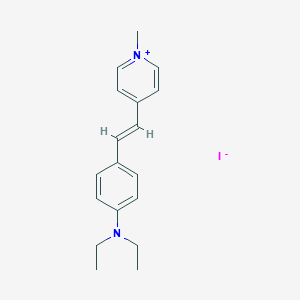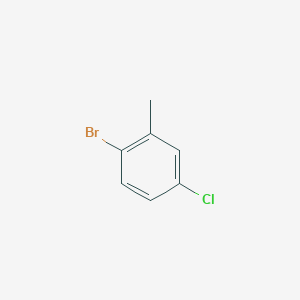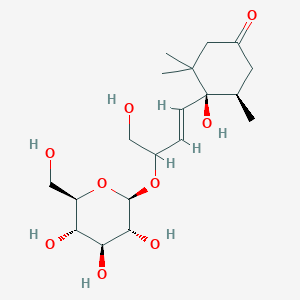![molecular formula C10H15N5O4 B148814 2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one CAS No. 108436-45-9](/img/structure/B148814.png)
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one is a chemical compound known for its antiviral properties. It is an analogue of Ganciclovir, which is widely used to treat infections caused by viruses of the herpes family, including cytomegalovirus. This compound has shown excellent antiviral activity, particularly against herpes simplex virus type 1.
Métodos De Preparación
The preparation of 2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one involves several synthetic routes. One common method includes the condensation of the 7-position isomer of Ganciclovir with p-toluenesulfonic acid in the presence of a solvent and a catalyst. The reaction mixture undergoes hydrolysis, followed by crystallization and drying to obtain the crude product. This crude product is then purified through further crystallization and filtration steps .
Another method involves the reaction of paraformaldehyde with 1,3-dichloro-2-propanol to form hemiformal, which is then reacted with acetic anhydride to obtain 1,3-dichloro-2-acetoxymethoxylpropane. This intermediate undergoes a condensation reaction with 2,9-diacetyl guanine to form triacetyl Ganciclovir, which is subsequently hydrolyzed to yield Ganciclovir .
Análisis De Reacciones Químicas
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids .
Aplicaciones Científicas De Investigación
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its antiviral properties and potential therapeutic applications. It has shown promise in treating infections caused by herpes simplex virus type 1 and cytomegalovirus. Additionally, it is used in the development of antiviral drugs and in the study of viral replication mechanisms .
Mecanismo De Acción
The mechanism of action of 2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one involves its conversion to an active form within the infected cells. This active form inhibits viral DNA polymerase, thereby preventing the replication of viral DNA. The compound is selectively activated in virally infected cells, ensuring higher concentrations within these cells and enhancing its antiviral efficacy. The primary molecular target of this compound is the viral DNA polymerase, and its action involves competitive inhibition of the incorporation of deoxyguanine triphosphate into the viral DNA .
Comparación Con Compuestos Similares
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one is similar to other antiviral compounds such as Ganciclovir and Valganciclovir. it exhibits unique properties that make it particularly effective against certain strains of herpes viruses. Compared to Ganciclovir, this compound has a modified structure that enhances its antiviral activity. Valganciclovir, an oral prodrug of Ganciclovir, offers improved bioavailability but shares a similar mechanism of action. Other similar compounds include Acyclovir and Penciclovir, which also target viral DNA polymerase but differ in their chemical structures and pharmacokinetic properties .
Propiedades
IUPAC Name |
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c1-18-3-6(2-16)19-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4,6,16H,2-3,5H2,1H3,(H3,11,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWDOLKVWKFQDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)OCN1C=NC2=C1NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(CO)OCN1C=NC2=C1NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
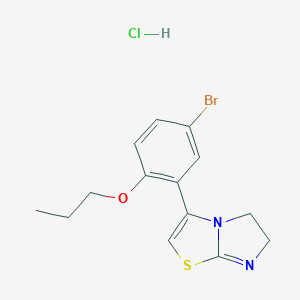
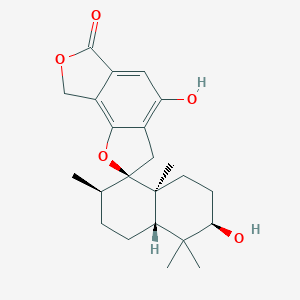
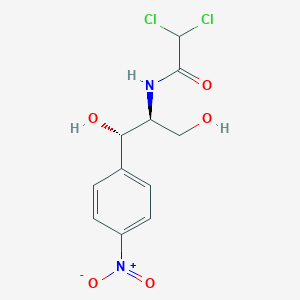
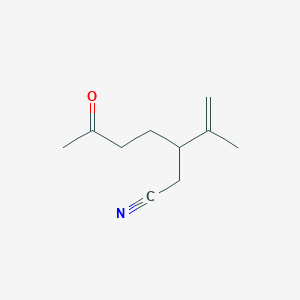
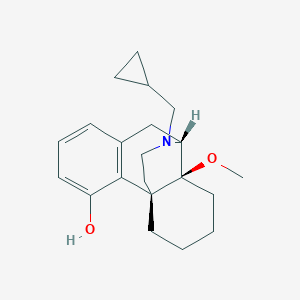

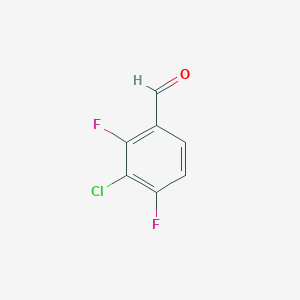
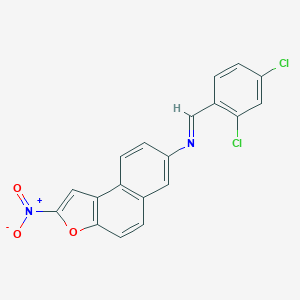
![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)
